9-cis-(tert-Butyldimethylsilyl)retinyl Ether
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Description
9-cis-(tert-Butyldimethylsilyl)retinyl Ether, commonly referred to as 9-cis-Retinol Ether, is an etherified derivative of retinol, a naturally occurring vitamin A metabolite. 9-cis-Retinol Ether has been found to have potential applications in the fields of biochemistry and physiology, due to its ability to act as a retinoid receptor agonist and its potential to regulate gene expression.
Scientific Research Applications
Chemical Synthesis and Protective Group Strategy
9-cis-(tert-Butyldimethylsilyl)retinyl ether, and related compounds, have pivotal roles in synthetic chemistry, particularly in the protection of sensitive functional groups during complex reactions. For example, tert-butyldimethylsilyl (TBDMS) ethers are utilized for the mild and selective protection of alcohols, a strategy that facilitates subsequent synthetic transformations by preventing unwanted reactions at the protected sites. This approach is exemplified in the synthesis of various organic compounds, where TBDMS ethers serve as protective groups that can be selectively introduced and later removed without affecting other functional groups within the molecule (Yuning Chang et al., 2010; J. Yadav et al., 2000; Yu & Verkade, 2000) (Chang et al., 2010); (Yadav et al., 2000); (Yu & Verkade, 2000).
Biochemical Applications and Retinoid Research
In biochemical and medical research, derivatives of 9-cis-retinyl ether are of interest for their role in the biosynthesis and function of retinoids, which are crucial for vision and cellular differentiation. Studies have revealed that certain enzymes can convert 9-cis-retinol, potentially derived from 9-cis-retinyl ethers, into 9-cis-retinoic acid, which acts as a ligand for nuclear receptors involved in gene expression. This pathway has implications for understanding retinoid metabolism in liver cells and offers insights into the synthesis of biologically active retinoids (J. Paik et al., 2000) (Paik et al., 2000).
Photophysics and Photochemistry
The study of 9-cis-retinyl acetate, a related compound, provides insight into the photochemical properties of retinoids. Research on the photoisomerization of retinyl compounds, including 9-cis-retinyl ethers, has advanced our understanding of the mechanisms underlying vision and retinal diseases. These studies explore the transformation of retinoids under light exposure, which is fundamental to the visual process and potential therapeutic applications for retinal disorders (M. Kochman et al., 2021) (Kochman et al., 2021).
Advanced Organic Synthesis Techniques
Further research demonstrates the versatility of TBDMS ethers in organic synthesis, highlighting efficient methods for the deprotection and functionalization of alcohols. These techniques are essential for the construction of complex organic molecules, showcasing the importance of silyl ether chemistry in the development of synthetic methodologies (Vinod H. Jadhav et al., 2012; M. A. Jacobson & P. Williard, 2002) (Jadhav et al., 2012); (Jacobson & Williard, 2002).
properties
IUPAC Name |
tert-butyl-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44OSi/c1-21(16-17-24-23(3)15-12-19-26(24,7)8)13-11-14-22(2)18-20-27-28(9,10)25(4,5)6/h11,13-14,16-18H,12,15,19-20H2,1-10H3/b14-11+,17-16+,21-13-,22-18+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLHWHHSTDVNQC-CHOXORPOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO[Si](C)(C)C(C)(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO[Si](C)(C)C(C)(C)C)\C)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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